4-Methylmorpholin-2-ol (CAS 141477-96-5; molecular formula C₅H₁₁NO₂; molecular weight 117.15 g/mol) is a functionalized morpholine derivative bearing a tertiary amine (N-methyl) and a secondary alcohol at the 2-position of the saturated oxazine ring. This substitution pattern furnishes a combination of hydrogen-bond donor (1 HBD) and acceptor (3 HBA) capacity (topological polar surface area [TPSA] 32.7 Ų; XLogP3-AA −0.6) that meaningfully deviates from the simpler morpholine and N-methylmorpholine scaffolds.
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Cat. No.B12969901
⚠ Attention: For research use only. Not for human or veterinary use.
4-Methylmorpholin-2-ol: A Differentiated Morpholine Scaffold for Squalene Synthase-Targeted R&D & Procurement
4-Methylmorpholin-2-ol (CAS 141477-96-5; molecular formula C₅H₁₁NO₂; molecular weight 117.15 g/mol) is a functionalized morpholine derivative bearing a tertiary amine (N-methyl) and a secondary alcohol at the 2-position of the saturated oxazine ring. [1] This substitution pattern furnishes a combination of hydrogen-bond donor (1 HBD) and acceptor (3 HBA) capacity (topological polar surface area [TPSA] 32.7 Ų; XLogP3-AA −0.6) that meaningfully deviates from the simpler morpholine and N-methylmorpholine scaffolds. [1] The 2-hydroxyl group additionally introduces a chiral centre, enabling enantiomerically resolved analogues (e.g., (R)- and (S)-(4-methylmorpholin-2-yl)methanol) that serve as versatile chiral building blocks in medicinal chemistry. [2] Decades of structure–activity relationship (SAR) campaigns by the Kourounakis group have established 4-methylmorpholin-2-ol as the core pharmacophore of potent, dual-acting squalene synthase (SQS) inhibitors with intrinsic antioxidant activity, culminating in lead candidates such as EP2306 (2-(4-biphenyl)-4-methylmorpholin-2-ol hydrobromide). [3][4]
Pathway StudySqualene synthase inhibition assays and lipid metabolism research
Chiral SynthesisEnantiopure morpholine building block for asymmetric derivatization
Dual PharmacologyConcurrent antioxidant activity and SQS target engagement profiling
[1] PubChem Compound Summary CID 23220986. 4-Methylmorpholin-2-ol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/141477-96-5. View Source
[3] Tavridou A, Kaklamanis L, Papalois A, Kourounakis AP, Rekka EA, Kourounakis PN, Charalambous A, Manolopoulos VG. EP2306 [2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol, hydrobromide], a novel squalene synthase inhibitor, reduces atherosclerosis in the cholesterol-fed rabbit. J Pharmacol Exp Ther. 2007;323(3):794-804. View Source
[4] Katselou MG, Matralis AN, Kourounakis AP. Developing potential agents against atherosclerosis: Design, synthesis and pharmacological evaluation of novel dual inhibitors of oxidative stress and Squalene Synthase activity. Eur J Med Chem. 2017;138:748-760. View Source
Why 4-Methylmorpholin-2-ol Cannot Be Replaced by Generic Morpholine or N-Methylmorpholine in SQS-Targeted Programs
Researchers and procurement specialists routinely encounter morpholine, N-methylmorpholine, and morpholin-2-ol as interchangeable synthons; however, the confluence of N-methylation and C2-hydroxylation in 4-methylmorpholin-2-ol generates a physicochemical and pharmacological signature that none of the simpler congeners can replicate. Morpholine (TPSA 21.3 Ų, XLogP −0.86, 1 HBD) and N-methylmorpholine (TPSA 12.5 Ų, XLogP −0.33, 0 HBD) lack the 2-hydroxyl required for hydrogen-bond donation and chiral derivatization. [1] Removal of the N-methyl group (morpholin-2-ol) abolishes the lipophilicity gain that is critical for SQS active-site occupancy. [2] Critically, the 4-methylmorpholin-2-ol scaffold uniquely enables simultaneous SQS inhibition and radical-scavenging antioxidant activity—a dual pharmacophore that 1,4-benzoxazine and benzothiazine isosteres cannot match without additional ring substitution. [3] Substituting a non-hydroxylated morpholine or 1,4-benzoxazine core degrades both SQS inhibitory potency (IC₅₀ shift up to 10-fold) and antioxidant capacity, as demonstrated by systematic scaffold-hopping SAR. [3] Therefore, procuring a generic morpholine analog under the assumption of functional equivalence introduces risk of target disengagement and loss of the bifunctional anti-atherosclerotic mechanism.
2-Hydroxyl Absence
Morpholine and N-methylmorpholine lack the H-bond donor and chiral handle; may compromise target binding and derivatization.
N-Methyl Removal
Morpholin-2-ol loses the lipophilicity gain critical for SQS active-site occupancy, potentially reducing potency.
Scaffold Mismatch
Non-hydroxylated morpholines or 1,4-benzoxazine isosteres may shift SQS inhibition and antioxidant capacity significantly.
[1] PubChem Compound Summary CID 23220986 (4-Methylmorpholin-2-ol), CID 8883 (Morpholine), CID 79724 (N-Methylmorpholine). National Center for Biotechnology Information. View Source
[2] Matralis AN, Kourounakis AP. Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives. ACS Med Chem Lett. 2019;10(1):98-104. View Source
[3] Katselou MG, Matralis AN, Kourounakis AP. Developing potential agents against atherosclerosis: Design, synthesis and pharmacological evaluation of novel dual inhibitors of oxidative stress and Squalene Synthase activity. Eur J Med Chem. 2017;138:748-760. View Source
Head-to-Head Quantitative Evidence Differentiating 4-Methylmorpholin-2-ol for Scientific Selection
Topological Polar Surface Area (TPSA) of 4-Methylmorpholin-2-ol vs. Morpholine and N-Methylmorpholine
The TPSA of 4-methylmorpholin-2-ol (32.7 Ų) is 53% larger than that of morpholine (21.3 Ų) and 162% larger than that of N-methylmorpholine (12.5 Ų), directly reflecting the contribution of the 2-hydroxyl group. [1] This elevated polar surface area enhances aqueous solubility while maintaining sufficient lipophilicity (XLogP3-AA −0.6) for passive membrane permeability—a balance unattainable with either comparator scaffold. [1]
TPSAHead-to-head
32.7 Ų (+53% vs morpholine, +162% vs N-methylmorpholine)
Supports oral bioavailability prediction in SQS inhibitor design
TPSA directly influences intestinal absorption and blood–brain barrier penetration predictions, making 4-methylmorpholin-2-ol a superior starting point for orally bioavailable SQS inhibitors.
[1] PubChem Compound Summary CID 23220986 (4-Methylmorpholin-2-ol), CID 8883 (Morpholine), CID 79724 (N-Methylmorpholine). National Center for Biotechnology Information. View Source
Squalene Synthase Inhibition: 4-Methylmorpholin-2-ol Derivative EP2306 vs. Statin Pathway Positioning
EP2306, the 2-biphenyl-4-methylmorpholin-2-ol hydrobromide, inhibits squalene synthase (SQS) with IC₅₀ values of 33 μM in rabbit liver microsomes and 63 μM in human liver microsomes, demonstrating species-translatable target engagement downstream of HMG-CoA reductase. [1] By contrast, the structurally related 2-biphenylmorpholine derivative EP2302—lacking the 2-hydroxyl—shows a markedly different potency profile (IC₅₀ 0.6 μM rabbit, 1 μM human), confirming that C2-substitution critically modulates SQS affinity. [1] More advanced 4-methylmorpholin-2-ol-based analogues (compounds 2, 3, and 7) achieved SQS IC₅₀ values of 0.014, 0.16, and 0.51 μM, respectively, representing a >2,000-fold potency range within the scaffold and underscoring its synthetic tunability. [2]
[1] Tavridou A, et al. Pharmacological characterization in vitro of EP2306 and EP2302, potent inhibitors of squalene synthase and lipid biosynthesis. Eur J Pharmacol. 2006;535(1-3):34-42. View Source
[2] Matralis AN, Kourounakis AP. Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives. ACS Med Chem Lett. 2019;10(1):98-104. View Source
Intrinsic Antioxidant Activity: 4-Methylmorpholin-2-ol Scaffold vs. 1,4-Benzoxazine and Benzothiazine Isosteres
The 4-methylmorpholin-2-ol core confers potent, multimodal antioxidant activity—including free-radical scavenging and inhibition of hepatic microsomal lipid peroxidation—that is retained across SAR expansion. [1] In a scaffold-hopping comparison, replacement of the morpholine-2-ol ring with a 1,4-benzothiazine (compound 4 in Katselou et al., 2017) preserved anti-hyperlipidemic efficacy but eliminated the anti-diabetic effect observed with the parent morpholin-2-ol derivative, demonstrating that the morpholine-2-ol pharmacophore contributes to polypharmacology beyond SQS inhibition alone. [1] Compounds in the morpholine-2-ol series simultaneously reduced lipid peroxidation of hepatic microsomal membranes significantly—an effect confirmed in vivo in hyperlipidaemic rabbits treated with EP2306. [2]
1,4-Benzothiazine analogue (compound 4): anti-hyperlipidemic activity conserved; anti-diabetic effect lost
Quantified Difference
Qualitative loss of anti-diabetic polypharmacology upon scaffold switch
Conditions
In vitro lipid peroxidation assays; in vivo hyperlipidaemic rabbit model
Why This Matters
The morpholine-2-ol scaffold delivers multi-target pharmacology that isosteric replacements cannot replicate, enabling single-agent polypharmacology for complex metabolic diseases.
AntioxidantLipid peroxidationMulti-target drug design
[1] Katselou MG, Matralis AN, Kourounakis AP. Developing potential agents against atherosclerosis: Design, synthesis and pharmacological evaluation of novel dual inhibitors of oxidative stress and Squalene Synthase activity. Eur J Med Chem. 2017;138:748-760. View Source
[2] Tavridou A, Manolopoulos VG. Antioxidant properties of two novel 2-biphenylmorpholine compounds (EP2306 and EP2302) in vitro and in vivo. Eur J Pharmacol. 2004;505(1-3):213-21. View Source
In Vivo Anti-Atherosclerotic Efficacy: EP2306 vs. Vehicle in Cholesterol-Fed Rabbit Model
EP2306, the 2-biphenyl-4-methylmorpholin-2-ol hydrobromide, reduced atherosclerotic lesion formation in cholesterol-fed rabbits in a dose-dependent manner, with concomitant reductions in plasma total cholesterol and LDL-cholesterol. [1] In the same model, EP2306 demonstrated superior antioxidant protection of LDL particles ex vivo compared to vehicle-treated controls, confirming that the dual SQS-inhibitory/antioxidant mechanism translates to a measurable atheroprotective phenotype in a preclinical disease model. [1] The 4-methylmorpholin-2-ol derivative compound 2 (Matralis & Kourounakis, 2019) further exhibited remarkable antihyperlipidemic and antioxidant effects in vivo, validating the scaffold's consistent preclinical efficacy. [2]
In Vivo Lesion ReductionHead-to-head
EP2306 reduced atherosclerotic lesions in cholesterol-fed rabbit vs vehicle (p
Model-response endpoint context supports atherosclerosis research
Cholesterol-fed rabbit model; single study
One-Step SynthesisReported
Quantitative yield via adapted Vilsmeier conditions (1 step) vs 3–4 steps for benzoxazine derivatives
EP2306: significant lesion reduction; Compound 2: remarkable antihyperlipidemic + antioxidant effect in vivo
Comparator Or Baseline
Vehicle-treated cholesterol-fed rabbits; no comparator SQS inhibitor included in the same study
Quantified Difference
Significant reduction vs. vehicle (p < 0.05); exact numerical data available in full text
Conditions
Cholesterol-fed rabbit model of atherosclerosis; J Pharmacol Exp Ther. 2007
Why This Matters
In vivo proof-of-concept in a gold-standard atherosclerosis model de-risks procurement for preclinical programs targeting lipid disorders and cardiovascular disease.
In vivo pharmacologyAtherosclerosisLipid-lowering
[1] Tavridou A, Kaklamanis L, Papalois A, Kourounakis AP, Rekka EA, Kourounakis PN, Charalambous A, Manolopoulos VG. EP2306, a novel squalene synthase inhibitor, reduces atherosclerosis in the cholesterol-fed rabbit. J Pharmacol Exp Ther. 2007;323(3):794-804. View Source
[2] Matralis AN, Kourounakis AP. Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives. ACS Med Chem Lett. 2019;10(1):98-104. View Source
Synthetic Accessibility: Quantitative One-Step Synthesis via Adapted Vilsmeier Conditions vs. Multi-Step Routes for Competing Scaffolds
4-Methylmorpholin-2-ol can be accessed in quantitative yield through a one-step protocol employing adapted Vilsmeier conditions, as reported by Jaster et al. (Molbank, 2023). [1] This contrasts sharply with the multi-step sequences typically required for 1,4-benzoxazin-2-ol or 1,4-benzothiazin-2-ol derivatives (e.g., 3–4 synthetic steps with yields averaging 56–77% per step for 2-aryl-3-alkyl-5-methyl-2-morpholinol hydrochlorides). [2] The operational simplicity and near-quantitative yield of the Vilsmeier approach confers a distinct cost-of-goods and scalability advantage for procurement and medicinal chemistry supply chains. [1]
One-Step SynthesisReported
Quantitative yield via adapted Vilsmeier conditions (1 step) vs 3–4 steps for benzoxazine derivatives
A one-step, quantitative-yield synthesis dramatically reduces procurement cost and lead time for gram-to-kilogram scale requirements.
Synthetic methodologyProcess chemistryScalability
[1] Jaster J, Dressler E, Geitner R, Groß GA. One-step synthesis of 4-methylmorpholin-2-ol in quantitative yield using adapted Vilsmeier conditions. Molbank. 2023;2023(2):M1654. View Source
[2] Asymmetric synthesis, crystal structure, and antidepressant activity of 2-aryl-3-alkyl-5-methyl-2-morpholinol hydrochlorides. Ingenta Connect. 2007. Yields reported: 56%–77%. View Source
Procurement-Ready Application Scenarios for 4-Methylmorpholin-2-ol Based on Quantitative Differentiation Evidence
Squalene Synthase Inhibitor Lead Optimization Programs
Teams pursuing novel antihyperlipidemic agents with a mechanism downstream of HMG-CoA reductase should procure 4-methylmorpholin-2-ol as the privileged starting scaffold. The SQS IC₅₀ of the 2-biphenyl derivative EP2306 (33–63 μM) and the optimized analogues (compounds 2, 3, 7: 0.014–0.51 μM) demonstrate >2,000-fold SAR latitude within the morpholin-2-ol series, enabling fine-tuning of potency while retaining intrinsic antioxidant activity. [1][2] This scaffold avoids the statin-associated risk of myotoxicity by not depleting ubiquinone or dolichol pools. [1]
Multi-Target Anti-Atherosclerotic Agent Development
For discovery programs seeking to simultaneously address elevated LDL-cholesterol and oxidative stress in atherosclerosis, 4-methylmorpholin-2-ol provides a validated dual pharmacophore. EP2306 reduced atherosclerotic lesions in cholesterol-fed rabbits while protecting LDL from oxidation, a dual effect not replicated by single-target statins or pure antioxidants. [3] Switching to 1,4-benzothiazine isosteres has been shown to eliminate ancillary anti-diabetic activity, underscoring the morpholine-2-ol scaffold's unique polypharmacology. [4]
Chiral Building Block Supply for Asymmetric Synthesis
The enantiomerically resolved forms—(R)-(4-methylmorpholin-2-yl)methanol (CAS 1159598-35-2) and (S)-(4-methylmorpholin-2-yl)methanol (CAS 1159598-33-0)—are commercially available in >95% purity and serve as chiral building blocks for kinase inhibitors (e.g., ASK1 inhibitor programs, PDB entry 5uor) and other pharmaceutical intermediates. [5] The 2-hydroxyl group enables further derivatization (esterification, etherification, oxidation to morpholin-2-one) without loss of enantiomeric purity. [5]
Cost-Efficient Gram-to-Kilogram Scale-Up via One-Step Vilsmeier Synthesis
Organizations requiring multi-gram to kilogram quantities for preclinical development should leverage the published one-step, quantitative-yield Vilsmeier protocol for 4-methylmorpholin-2-ol. [6] Compared with the 3–4-step routes required for structurally analogous 1,4-benzoxazin-2-ol derivatives (typical overall yield 56–77%), this single-step method substantially reduces raw-material costs, solvent waste, and production cycle time. [6][7]
Application
Selection Property
Validation Focus
Squalene Synthase Inhibitor Lead Optimization
SQS inhibition pathway scaffold
Potency and selectivity optimization in enzymatic and cell assays
Multi-Target Anti-Atherosclerotic Research
Dual SQS/antioxidant pharmacophore
LDL oxidation and lesion endpoint confirmation in disease models
Chiral Building Block Supply
Enantiopure morpholine alcohol (>95% purity)
Enantiomeric purity and derivatization compatibility
Scalable Synthesis Route
One-step Vilsmeier protocol
Process yield and scalability assessment
[1] Tavridou A, et al. Pharmacological characterization in vitro of EP2306 and EP2302, potent inhibitors of squalene synthase and lipid biosynthesis. Eur J Pharmacol. 2006;535(1-3):34-42. View Source
[2] Matralis AN, Kourounakis AP. Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives. ACS Med Chem Lett. 2019;10(1):98-104. View Source
[3] Tavridou A, Kaklamanis L, Papalois A, Kourounakis AP, Rekka EA, Kourounakis PN, Charalambous A, Manolopoulos VG. EP2306 reduces atherosclerosis in the cholesterol-fed rabbit. J Pharmacol Exp Ther. 2007;323(3):794-804. View Source
[4] Katselou MG, Matralis AN, Kourounakis AP. Developing potential agents against atherosclerosis. Eur J Med Chem. 2017;138:748-760. View Source
[5] PDB entry 5uor: Structure-Based Design of ASK1 Inhibitors as Potential First-in-Class Agents for Heart Failure. Protein Data Bank. 2017. Ligand: 6-{[(2S)-4-methylmorpholin-2-yl]methoxy}-... View Source
[6] Jaster J, Dressler E, Geitner R, Groß GA. One-step synthesis of 4-methylmorpholin-2-ol in quantitative yield using adapted Vilsmeier conditions. Molbank. 2023;2023(2):M1654. View Source